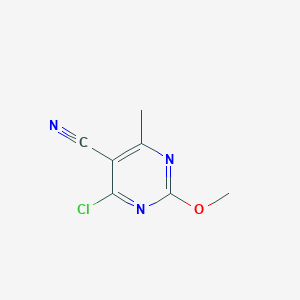![molecular formula C7H4INS B13660787 3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
3-Iodothieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodothieno[3,2-c]pyridine typically involves the iodination of thieno[3,2-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the thieno[3,2-c]pyridine scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the iodination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are commonly employed under inert atmosphere conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like azido-thieno[3,2-c]pyridine or thioether derivatives can be formed.
Coupling Products: Various biaryl or alkyne-substituted thieno[3,2-c]pyridine derivatives are typical products.
Wissenschaftliche Forschungsanwendungen
3-Iodothieno[3,2-c]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Iodothieno[3,2-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as kinases. The compound can act as an ATP-mimetic, binding to the active site of kinases and inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-c]pyridine: The parent compound without the iodine substituent.
Thieno[2,3-c]pyridine: A regioisomer with a different arrangement of the thiophene and pyridine rings.
Uniqueness: 3-Iodothieno[3,2-c]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization through various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C7H4INS |
|---|---|
Molekulargewicht |
261.08 g/mol |
IUPAC-Name |
3-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4INS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H |
InChI-Schlüssel |
XFGRLQJGSKBCDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1SC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)






![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)

![2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)

